molecular formula C10H8INO2 B1463579 methyl 3-iodo-1H-indole-5-carboxylate CAS No. 1257847-81-6

methyl 3-iodo-1H-indole-5-carboxylate

Cat. No. B1463579
CAS RN: 1257847-81-6
M. Wt: 301.08 g/mol
InChI Key: IZPCAXPMBYCTFR-UHFFFAOYSA-N
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Description

Methyl 3-iodo-1H-indole-5-carboxylate is a chemical compound with the CAS Number: 1257847-81-6 . It has a molecular weight of 301.08 . It is a powder in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8INO2/c1-14-10(13)6-2-3-9-7(4-6)8(11)5-12-9/h2-5,12H,1H3 .


Physical And Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 301.08 . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

  • Conformationally Constrained Tryptophan Derivatives : Methyl 3-iodo-1H-indole-5-carboxylate derivatives have been utilized in the synthesis of novel tryptophan analogues. These derivatives are designed to limit conformational flexibility while leaving functional groups free for further modification, aiding in peptide and peptoid conformation elucidation studies (Horwell et al., 1994).

  • Preparation of HIV NNRTI Candidates : Methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, related to the structure of this compound, has been synthesized as a key intermediate in the preparation of phosphoindole inhibitors of HIV non-nucleoside reverse transcriptase. This demonstrates the compound's potential in antiviral drug synthesis (Mayes et al., 2010).

  • Synthesis of Gamma-Carboline Derivatives : The intramolecular annulation of alkynes, catalyzed by palladium, has been applied to N-substituted 2-bromo-1H-indole-3-carboxaldehydes, producing various gamma-carboline derivatives. This showcases the compound's role in generating heteropolycyclic structures (Zhang & Larock, 2003).

  • Electronic Structure and Hydrogen Bonding Studies : A DFT study on methyl 1H-indol-5-carboxylate, closely related to this compound, has been conducted. This research offers insights into the electronic structure, hydrogen bonding, and solvent effects of such compounds, contributing to a better understanding of their chemical properties (Srivastava et al., 2017).

  • Synthesis of Deaza-Analogues of Marine Alkaloids : Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylates, structurally related to this compound, have been synthesized. These compounds serve as analogues to marine alkaloids like bis-indole alkaloid topsentin, highlighting their potential in marine natural product synthesis (Carbone et al., 2013).

Safety and Hazards

The safety information for methyl 3-iodo-1H-indole-5-carboxylate includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mechanism of Action

Target of Action

Methyl 3-iodo-1H-indole-5-carboxylate is a type of indole derivative . Indole derivatives are known to play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body . They are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . These interactions can lead to the inhibition or activation of certain biochemical pathways, resulting in therapeutic effects .

Biochemical Pathways

This compound, like other indole derivatives, may affect various biochemical pathways. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may influence a wide range of biochemical pathways and their downstream effects.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of biological activities associated with indole derivatives . These effects could include changes in cell signaling, gene expression, and metabolic processes, among others.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets

Biochemical Analysis

Biochemical Properties

Methyl 3-iodo-1H-indole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, this compound may interact with proteins involved in cell signaling pathways, modulating their activity and affecting downstream processes.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can affect the expression of genes involved in cell proliferation and apoptosis, thereby influencing cell growth and survival . This compound may also impact cellular metabolism by altering the activity of metabolic enzymes and pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific enzymes, inhibiting or activating their activity. For instance, indole derivatives have been shown to inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that indole derivatives can be stable under certain conditions but may degrade over time, leading to a decrease in their biological activity . Long-term exposure to this compound may result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. It is essential to determine the optimal dosage range to maximize the therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Indole derivatives can be metabolized by enzymes such as cytochrome P450, leading to the formation of active or inactive metabolites . These metabolites may further interact with other metabolic pathways, influencing overall cellular metabolism and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, the localization and accumulation of this compound within different cellular compartments can affect its activity and function.

Subcellular Localization

This compound may exhibit specific subcellular localization, which can influence its activity and function. This compound may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles within the cell . The subcellular localization of this compound can affect its interactions with other biomolecules and its overall biological activity.

properties

IUPAC Name

methyl 3-iodo-1H-indole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8INO2/c1-14-10(13)6-2-3-9-7(4-6)8(11)5-12-9/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZPCAXPMBYCTFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A brown solution of I2 (3.98 g, 15.70 mmol) in DMF (4.0 mL) was added dropwise over 5 min to a yellow-brown suspension of methyl 1H-indole-5-carboxylate (Aldrich, St. Louis, Mo.; 2.5 g, 14.27 mmol) and potassium carbonate (3.96 g, 28.7 mmol) in DMF (14.0 mL), and the resulting mixture was stirred at 25° C. for 16 h. The mixture was added to a mixture of ice (10 g), H2O (200 mL), and sodium bisulfite (2.228 g, 21.41 mmol). The resulting mixture was extracted with DCM (2×200 mL), and the combined organic extracts were dried over sodium sulfate, filtered, and concentrated in vacuo to provide methyl 3-iodo-1H-indole-5-carboxylate (3.87 g, 12.85 mmol, 90%) as a brown solid: MS (ESI, pos. ion) m/z: 301.9 (M+1). 1H NMR (400 MHz, CDCl3) δ ppm 8.22 (s, 1H), 8.00-8.03 (m, 1H), 7.96 (dd, J=8.6, 1.4 Hz, 1H), 7.39 (d, J=8.8 Hz, 1H), 7.37 (d, J=2.3 Hz, 1H), 3.96 (s, 3H).
Name
Quantity
3.98 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
3.96 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
2.228 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 3-Iodo-1H-indole-5-carboxylic acid (8.0 g, 27.68 mmol) in DMF (80 mL) was added potassium carbonate (4.2 g, 30.44 mmol) and heated at 60° C. for 5 min. Dimethylsulphite (3.5 g, 27.68 mmol) was added and the resulting mixture was stirred at 80° C. for 1 h. The reaction mixture was then added ice cold water and extracted with EtOAc (240 mL). The organic layer was dried over Na2SO4, filtered, concentrated to dryness. The crude solid was washed with n-pentane to obtain the title compound (8.0 g, 95%) as a white solid. MS (ESI, pos. ion) m/z: 299.9 (M−1).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
Yield
95%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 3-iodo-1H-indole-5-carboxylate
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